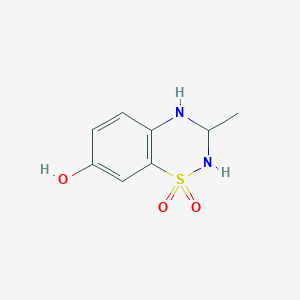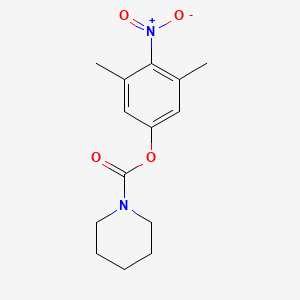
N-hydroxy-6-methoxy-5-(4-methyl-1h-imidazol-1-yl)-2-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxy-6-methoxy-5-(4-methyl-1h-imidazol-1-yl)-2-pyridinecarboximidamide is a complex organic compound with the molecular formula C11H13N5O2 and a molecular weight of 247.258. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methoxy group, an imidazole ring, and a hydroxy group. It is primarily used in research and development settings.
Vorbereitungsmethoden
The synthesis of N-hydroxy-6-methoxy-5-(4-methyl-1h-imidazol-1-yl)-2-pyridinecarboximidamide involves several steps. The synthetic route typically starts with the preparation of the pyridine ring, followed by the introduction of the methoxy and imidazole groups. The final step involves the addition of the hydroxy group to the carboximidamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
N-hydroxy-6-methoxy-5-(4-methyl-1h-imidazol-1-yl)-2-pyridinecarboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-hydroxy-6-methoxy-5-(4-methyl-1h-imidazol-1-yl)-2-pyridinecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-hydroxy-6-methoxy-5-(4-methyl-1h-imidazol-1-yl)-2-pyridinecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with target molecules, while the imidazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N-hydroxy-6-methoxy-5-(4-methyl-1h-imidazol-1-yl)-2-pyridinecarboximidamide can be compared with other similar compounds, such as:
N-hydroxy-6-methoxy-5-(4-methyl-1h-imidazol-1-yl)-2-pyridinecarboxamide: This compound lacks the carboximidamide group, which may affect its biological activity.
6-methoxy-5-(4-methyl-1h-imidazol-1-yl)-2-pyridinecarboximidamide: This compound lacks the hydroxy group, which may affect its ability to form hydrogen bonds.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H13N5O2 |
|---|---|
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
N'-hydroxy-6-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carboximidamide |
InChI |
InChI=1S/C11H13N5O2/c1-7-5-16(6-13-7)9-4-3-8(10(12)15-17)14-11(9)18-2/h3-6,17H,1-2H3,(H2,12,15) |
InChI-Schlüssel |
MIBKDLJNOITWBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C=N1)C2=C(N=C(C=C2)C(=NO)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



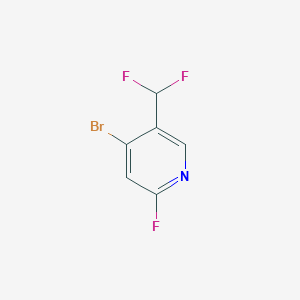
![5-[4-(Hydroxymethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13969767.png)
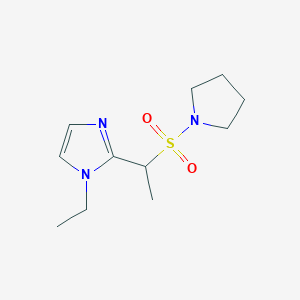
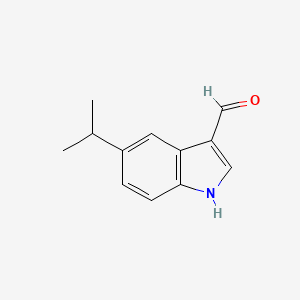
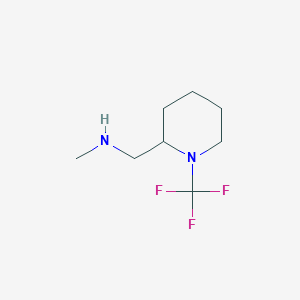
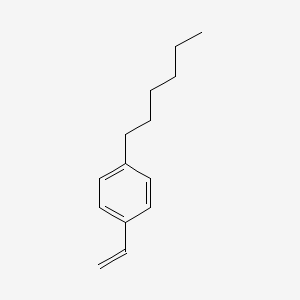
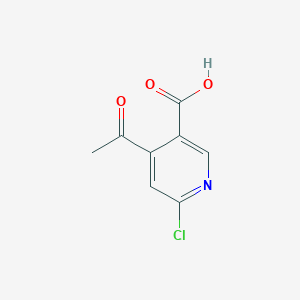
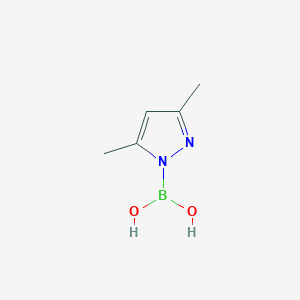
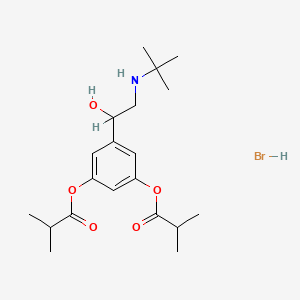
![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13969820.png)
![6-(4-Chlorobenzyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13969834.png)
